![molecular formula C15H15F2N3O B6462429 1-{[1-(2,6-difluorobenzoyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole CAS No. 2549053-72-5](/img/structure/B6462429.png)
1-{[1-(2,6-difluorobenzoyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that includes a pyrazole ring and an azetidine ring. Pyrazole is a five-membered ring with two nitrogen atoms, and azetidine is a four-membered ring with one nitrogen atom . The presence of the difluorobenzoyl group suggests that this compound may have interesting chemical properties.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole and azetidine rings, and the introduction of the difluorobenzoyl group. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrazole and azetidine rings, as well as the difluorobenzoyl group, would all contribute to the overall structure .Chemical Reactions Analysis
The reactivity of this compound would depend on its structure and the functional groups present. The pyrazole and azetidine rings might be involved in reactions with other compounds, and the difluorobenzoyl group could also play a role .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed analysis .Applications De Recherche Scientifique
1-{[1-(2,6-difluorobenzoyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole has been studied for its potential applications in various scientific fields. In particular, it has been investigated for its activity as an inhibitor of protein tyrosine phosphatases (PTPs). PTPs are enzymes that regulate the activity of proteins in cells, and their inhibition can have a wide range of effects in different biological systems. Additionally, this compound has been studied for its potential as an antifungal agent, as well as its ability to modulate the activity of G-protein coupled receptors (GPCRs).
Mécanisme D'action
The exact mechanism of action of 1-{[1-(2,6-difluorobenzoyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole is still being studied. However, it is believed to act as a competitive inhibitor of PTPs, meaning that it binds to the enzyme and prevents it from binding to its substrate. Additionally, this compound may act as an agonist of GPCRs, meaning that it binds to the receptor and activates its associated signaling pathway.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in a variety of cell and animal models. In vitro studies have shown that this compound can inhibit the activity of PTPs, leading to increased levels of phosphorylated proteins. Additionally, this compound has been shown to modulate the activity of GPCRs, leading to changes in gene expression and cell signaling pathways. In vivo studies have demonstrated that this compound can inhibit the growth of fungal cells, as well as modulate the activity of various metabolic pathways.
Avantages Et Limitations Des Expériences En Laboratoire
1-{[1-(2,6-difluorobenzoyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole is a relatively easy compound to synthesize and can be used in a variety of laboratory experiments. It is also relatively stable and has a low toxicity profile. However, it is important to note that this compound is a relatively new compound and its effects in various biological systems are still being studied.
Orientations Futures
Given the potential applications of 1-{[1-(2,6-difluorobenzoyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole, there are a variety of future directions that could be explored. For example, further studies could be conducted to determine the effects of this compound on other PTPs and GPCRs, as well as its effects on other pathways and biological processes. Additionally, studies could be conducted to determine the potential therapeutic applications of this compound, such as its potential use as an antifungal or anti-cancer agent. Finally, further studies could be conducted to determine the long-term effects of this compound on cells and organisms.
Méthodes De Synthèse
1-{[1-(2,6-difluorobenzoyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole is typically synthesized using a three-step process involving the reaction of 2,6-difluorobenzaldehyde with ethyl azetidin-3-ylacetate, followed by a condensation reaction with 4-methyl-1H-pyrazole. The reaction is conducted in a solvent such as acetonitrile, and the desired product is isolated via column chromatography. The reaction yields a white solid in a yield of approximately 80%.
Safety and Hazards
Propriétés
IUPAC Name |
(2,6-difluorophenyl)-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2N3O/c1-10-5-18-20(6-10)9-11-7-19(8-11)15(21)14-12(16)3-2-4-13(14)17/h2-6,11H,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEFOBZBKPIXMMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2CN(C2)C(=O)C3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}piperidin-1-yl)methyl]quinolin-8-ol](/img/structure/B6462351.png)


![N-methyl-N-[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-3-yl]-3-(trifluoromethyl)pyridin-2-amine](/img/structure/B6462364.png)
![3-bromo-5-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidine-1-carbonyl)pyridine](/img/structure/B6462379.png)
![1-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-2-(2-methyl-1,3-thiazol-5-yl)ethan-1-one](/img/structure/B6462401.png)
![4-[(1-benzoylazetidin-3-yl)oxy]pyridine](/img/structure/B6462404.png)
![N-[1-(cyclopropanesulfonyl)piperidin-3-yl]-N-methyl-3-(trifluoromethyl)pyridin-2-amine](/img/structure/B6462406.png)
![1-({1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)-4-(3-methylphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6462410.png)
![2-[1-(3-fluoro-4-methylbenzoyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine](/img/structure/B6462414.png)
![8-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methyl-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B6462422.png)
![2-[5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide](/img/structure/B6462434.png)
![N-methyl-N-[1-(thiophene-2-carbonyl)piperidin-3-yl]-3-(trifluoromethyl)pyridin-2-amine](/img/structure/B6462439.png)
![1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-1H-1,2,3-triazole-4,5-dicarboxylic acid](/img/structure/B6462454.png)